1-(4-chlorophenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione
Description
The compound 1-(4-chlorophenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core substituted with a 4-chlorophenyl group at position 1 and a 1,2,4-triazole ring at position 3 via a sulfanyl (-S-) linker. The triazole ring is further modified with a 4-methoxyphenyl substituent.
Properties
Molecular Formula |
C19H15ClN4O3S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H15ClN4O3S/c1-27-14-8-2-11(3-9-14)17-21-19(23-22-17)28-15-10-16(25)24(18(15)26)13-6-4-12(20)5-7-13/h2-9,15H,10H2,1H3,(H,21,22,23) |
InChI Key |
RXNZZGHMDZMJRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactions . The specific reaction conditions and reagents used can vary, but common methods include the use of organic solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its antifungal and antibacterial properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, including antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The target compound shares structural motifs with several derivatives documented in the literature. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations :
- The target compound and –8 derivatives retain the pyrrolidine-2,5-dione core, which is associated with conformational rigidity and hydrogen-bonding capacity. In contrast, the pyridine core in may enhance aromatic interactions but reduce polarity .
Substituent Effects: Sulfanyl vs. Methoxy vs. Ethoxy: The 4-methoxyphenyl group (target) has a smaller alkoxy substituent than the 4-ethoxyphenyl group (), which could influence steric hindrance and solubility . Halogen Effects: The 4-chlorophenyl group (target) and 3-chlorobenzyl group () may enhance lipophilicity, whereas the fluorophenyl group () introduces stronger electron-withdrawing effects .
Piperazinyl and trifluoromethyl groups () are common in CNS-active compounds, hinting at possible neuropharmacological applications for analogs with similar substitutions .
Research Findings and Limitations
- Activity Gaps: None of the evidence directly addresses the target compound’s biological or pesticidal activity. Comparisons rely on structural extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
